
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound that contains a pyridine ring substituted with a hydroxymethyl group at the 5-position, a methyl group at the 4-position, and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-thione with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:
Starting Material: 4-methylpyridine-2-thione
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide in water)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions would be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(Formyl)-4-methylpyridine-2(1H)-thione
Reduction: 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thiol
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thione group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: Contains a furan ring with a hydroxymethyl group.
4-Methylpyridine-2-thione: Lacks the hydroxymethyl group at the 5-position.
5-(Formyl)-4-methylpyridine-2(1H)-thione: Contains a formyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxymethyl and thione groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10) |
InChI-Schlüssel |
ZBNXZDWAMFHJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)NC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




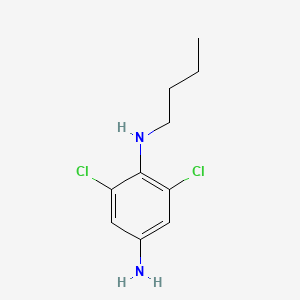

![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)
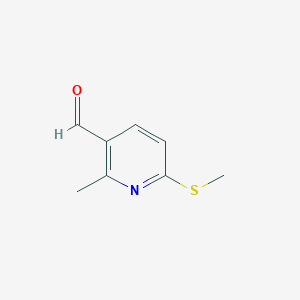

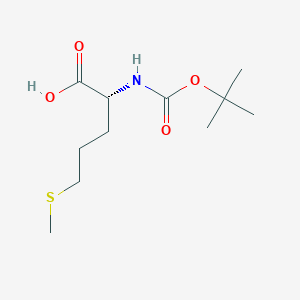
![5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)
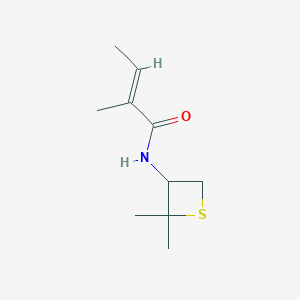
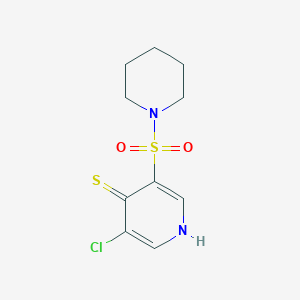
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
